molecular formula C26H24N2O5 B3962444 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B3962444
M. Wt: 444.5 g/mol
InChI Key: PHMLJZLCDKKITQ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, 4-methylbenzoyl chloride, and 3-pyridylmethylamine. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrrole ring through condensation of the aldehyde with an amine.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrole ring.

    Acylation: Attachment of the 4-methylbenzoyl group to the 4-position of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications. This includes their potential use as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include other substituted pyrroles and benzoyl derivatives. Examples include:

  • 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(2-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16-6-8-18(9-7-16)24(29)22-23(20-13-19(32-2)10-11-21(20)33-3)28(26(31)25(22)30)15-17-5-4-12-27-14-17/h4-14,23,29H,15H2,1-3H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMLJZLCDKKITQ-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=CC(=C4)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Reactant of Route 6
Reactant of Route 6
5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

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